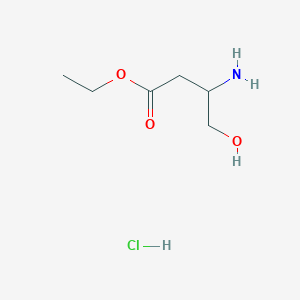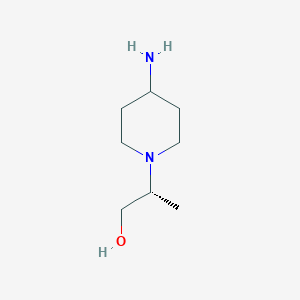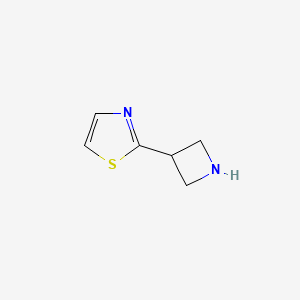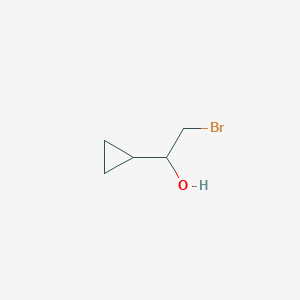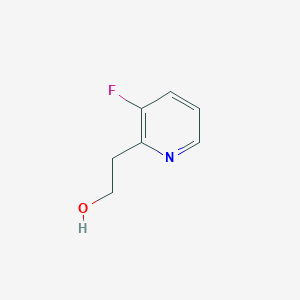
4-(1-Aminoethyl)pyridin-2-ol
概要
説明
4-(1-Aminoethyl)pyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group at the 4-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with an appropriate aminoethylating agent under controlled conditions. For example, the reaction can be carried out using 2-hydroxypyridine and ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 4-(1-Aminoethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridin-2-one derivatives, while reduction of the amino group may produce N-alkylated pyridine derivatives .
科学的研究の応用
4-(1-Aminoethyl)pyridin-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1-Aminoethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Pyridin-2-ol: Similar to 4-(1-Aminoethyl)pyridin-2-ol but lacks the aminoethyl group.
4-(1-Aminoethyl)pyridine: Similar but lacks the hydroxyl group at the 2-position.
2-Amino-4-(1-hydroxyethyl)pyridine: Similar but has the amino and hydroxyl groups at different positions.
Uniqueness: this compound is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(1-aminoethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-2-3-9-7(10)4-6/h2-5H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNKUUNOHHNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


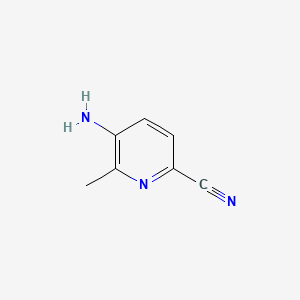
![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)
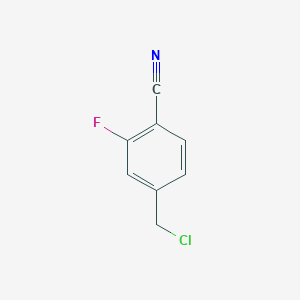


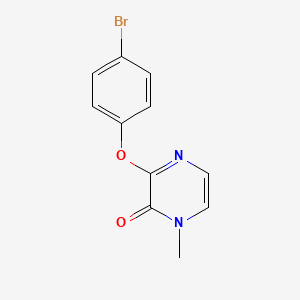

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

